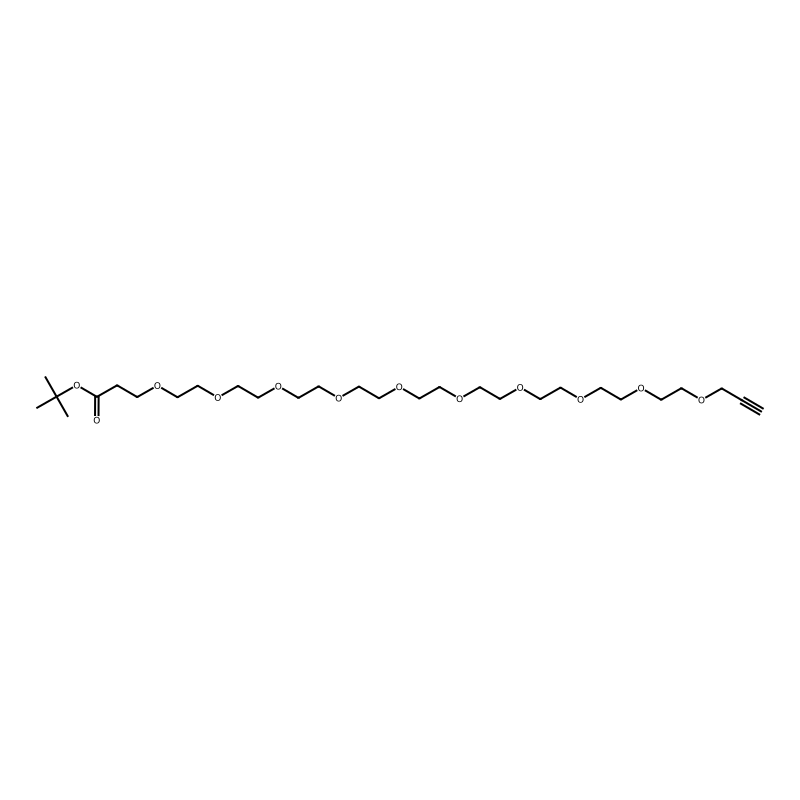

Propargyl-PEG10-t-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Propargyl group

This group readily participates in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. CuAAC is a powerful technique for forming stable triazole linkages between molecules. These linkages are highly specific and occur efficiently under mild reaction conditions, making them ideal for bioconjugation applications [].

PEG (Polyethylene glycol) spacer

The PEG spacer in Propargyl-PEG10-t-butyl ester offers several advantages:

- Enhances water solubility: PEG chains are hydrophilic, increasing the water solubility of molecules they are conjugated to []. This is crucial for biological applications where water is the primary solvent.

- Reduces aggregation: PEGylation can prevent biomolecules from aggregating, improving their stability and functionality [].

- Provides a spacer arm: The spacer arm offered by the PEG chain allows for spatial control over the orientation of conjugated molecules []. This can be important for optimizing interactions between biomolecules.

Bioconjugation Applications

One of the primary applications of Propargyl-PEG10-t-butyl ester in scientific research is bioconjugation. By reacting the propargyl group with an azide-tagged biomolecule (e.g., proteins, antibodies, drugs), a stable triazole linkage is formed, creating a new conjugate [, ]. This approach allows researchers to attach various functionalities to biomolecules for diverse applications, including:

- Drug delivery systems: Propargyl-PEG10-t-butyl ester can be used to create drug conjugates with improved water solubility and reduced immunogenicity []. The PEG spacer can also help to prolong the circulation time of drugs in the body.

- Targeted therapies: Biomolecules like antibodies can be functionalized with Propargyl-PEG10-t-butyl ester for targeted drug delivery. The antibody can be engineered to recognize specific cells, and the conjugated drug will be delivered directly to those cells [].

- Bioimaging: Propargyl-PEG10-t-butyl ester can be used to attach fluorescent tags or other imaging probes to biomolecules, enabling researchers to visualize them in living cells or tissues [].

Additionally, the t-butyl ester group in Propargyl-PEG10-t-butyl ester serves as a protecting group for the carboxylic acid functionality. This allows for controlled deprotection under acidic conditions, enabling further modifications of the conjugate if needed [].

- Origin: Commercially available from chemical suppliers like BroadPharm []. Likely synthesized through standard PEGylation techniques followed by attachment of the propargyl and t-butyl ester groups.

- Significance: This molecule plays a crucial role in Click Chemistry, a set of reactions known for their high efficiency and specificity []. It allows researchers to link azide-containing molecules (biomolecules, polymers, etc.) together via copper-catalyzed reactions.

Molecular Structure Analysis

Propargyl-PEG10-t-butyl ester consists of three key parts:

- Propargyl Group (CH≡C-CH2-): This functional group contains a terminal alkyne (C≡C), which readily reacts with azides in Click Chemistry.

- Polyethylene Glycol (PEG) Spacer (CH2-CH2-O)n: This flexible chain, denoted as PEG10, indicates an average of 10 repeating units of ethylene glycol. PEG spacers provide water solubility and reduce non-specific interactions between linked molecules [].

- t-Butyl Ester (C(CH3)3-COO-): This group serves as a protecting group for a carboxylic acid (COOH). The t-butyl group can be cleaved under acidic conditions to reveal the reactive carboxylic acid for further conjugation [].

Chemical Reactions Analysis

- Click Chemistry with Azides:

The primary application of Propargyl-PEG10-t-butyl ester is its reaction with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction efficiently forms a stable triazole linkage between the propargyl and azide groups [].

Balanced equation:

R-N=N=N + CH≡C-CH2-PEG10-O-C(CH3)3 -> R-N=N-CH=CH-CH2-PEG10-O-COOH (R represents the azide-containing molecule) []

- Deprotection of Carboxylic Acid:

The t-butyl ester group can be removed under acidic conditions to generate the free carboxylic acid. This allows for further conjugation with other functional groups using standard coupling techniques [].

Physical And Chemical Properties Analysis

- Physical State: Likely a viscous liquid or solid at room temperature.

- Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide. Solubility in water might be moderate due to the PEG chain.

- Stability: The molecule should be stable under dry conditions at room temperature. However, the t-butyl ester group might be susceptible to hydrolysis over time.

Propargyl-PEG10-t-butyl ester doesn't have a direct biological effect. Its mechanism of action relies on the Click Chemistry reaction. The alkyne group reacts with azides to form a covalent triazole linkage, effectively tethering two molecules together []. The PEG spacer provides flexibility and reduces steric hindrance between the linked molecules.

- Limited data: Specific safety information for Propargyl-PEG10-t-butyl ester might be limited due to its research-oriented application.

- General precautions: As with any organic compound, it's advisable to handle Propargyl-PEG10-t-butyl ester with standard laboratory safety protocols. Wear gloves, eye protection, and work in a well-ventilated fume hood.

Propargyl-PEG10-t-butyl ester is primarily utilized in Click Chemistry, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable covalent bonds between the propargyl group and azide-containing molecules, enabling the development of complex biomolecular constructs. The terminal alkyne group serves as an effective handle for these reactions, allowing for precise modifications and conjugations .

The biological activity of Propargyl-PEG10-t-butyl ester is largely attributed to its role in bioconjugation and drug delivery systems. By facilitating the attachment of therapeutic agents to targeting ligands, this compound enhances the efficacy of drugs while reducing potential toxicity. Its ability to improve solubility and circulation time in biological systems makes it a valuable tool in pharmaceutical research .

The synthesis of Propargyl-PEG10-t-butyl ester typically involves several steps:

- Preparation of PEG Backbone: Polyethylene glycol is synthesized through the polymerization of ethylene oxide.

- Alkyne Functionalization: The terminal hydroxyl group of PEG is converted into a propargyl group using alkyne reagents.

- Esterification: The propargyl-terminated PEG is then reacted with t-butyl alcohol in the presence of acid catalysts to form the t-butyl ester .

This multi-step process ensures that the final product retains its functional groups for subsequent reactions.

These compounds highlight various functionalities that can be utilized in specific applications, making Propargyl-PEG10-t-butyl ester unique due to its combination of a propargyl group with a t-butyl ester, which enhances stability and solubility while facilitating Click Chemistry reactions .

Interaction studies involving Propargyl-PEG10-t-butyl ester focus on its reactivity with azide-bearing compounds. These studies often assess the efficiency of CuAAC reactions, evaluating factors such as reaction kinetics, yield, and specificity. Such investigations are essential for optimizing conditions for bioconjugation processes and improving the design of drug delivery systems .

Synthetic Pathways for Propargyl-PEG10-t-Butyl Ester

Propargyl-PEG10-t-butyl ester represents a specialized polyethylene glycol derivative containing a propargyl functional group and a tert-butyl protected carboxyl terminus [1] [2] [3]. The compound exhibits a molecular weight of 580.7 grams per mole with the molecular formula C28H52O12, incorporating ten ethylene oxide units within its polyethylene glycol backbone [1] [2]. The synthetic approach to this compound involves sophisticated methodologies that ensure precise control over molecular architecture and functional group placement.

The primary synthetic strategy employs a convergent approach where the polyethylene glycol chain is first assembled through controlled elongation techniques, followed by terminal functionalization with propargyl and tert-butyl ester groups [4] [5]. The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition reactions, enabling the formation of stable triazole linkages with azide-bearing compounds or biomolecules [1] [3]. The tert-butyl protected carboxyl group provides acid-labile protection that can be selectively removed under acidic conditions while maintaining the integrity of other functional groups [4] [9].

Stepwise PEG Chain Elongation Strategies

The construction of the polyethylene glycol backbone requires precise control over chain length to achieve monodisperse products. Modern synthetic approaches employ iterative coupling strategies that avoid the polydispersity associated with traditional polymerization methods [5] [6] [16]. The stepwise elongation process typically begins with a protected starting material that undergoes repeated cycles of deprotection and coupling reactions.

A highly effective methodology utilizes base-labile protecting groups such as phenethyl groups, which enables one-pot deprotection and coupling procedures [6] [16]. This approach significantly reduces the number of synthetic steps compared to traditional acid-labile protecting group strategies that require separate deprotection, deprotonation, and coupling steps in multiple reaction vessels [6] [16]. Each elongation cycle incorporates tetraethylene glycol units through Williamson ether synthesis conditions, allowing for precise control over the final chain length [5] [8].

The iterative process employs oligoethylene glycol macrocyclic sulfates as electrophilic building blocks, which react efficiently with polyethylene glycol terminal hydroxyl groups [5] [8]. This strategy eliminates the need for activating groups during the elongation process and reduces the overall number of synthesis steps [5] [8]. The tetraethylene glycol macrocyclic sulfate serves as both the elongation unit and the activation moiety, streamlining the synthetic sequence [5] [8].

| Elongation Method | Advantages | Disadvantages |

|---|---|---|

| Base-labile Protection | One-pot procedure, reduced steps | Limited protecting group options |

| Acid-labile Protection | Well-established methodology | Multiple reaction vessels required |

| Macrocyclic Sulfate | No protecting groups needed | Specialized reagent synthesis |

The bidirectional iterative coupling route offers additional advantages by utilizing the same monomer in each elongation cycle [6]. This approach facilitates the use of excess monomer to drive reactions to completion while enabling easy removal of unreacted starting material due to significant molecular weight differences [6]. For longer polyethylene glycol chains exceeding sixty ethylene oxide units, alternative routes employing two orthogonal protecting groups become preferred to efficiently double the chain length in three synthetic steps [6].

Protection/Deprotection of Carboxyl Groups

The tert-butyl ester serves as a critical protecting group for the carboxyl functionality in Propargyl-PEG10-t-butyl ester, providing stability under basic conditions while remaining susceptible to acidic deprotection [4] [9] [10]. The tert-butyl group ranks among the most powerful protecting groups for masking carboxylic acids due to its steric hindrance and electronic properties [9] [10]. This protection strategy enables selective manipulation of other functional groups without compromising the carboxyl terminus.

The installation of tert-butyl protection typically involves esterification reactions using tert-butyl acetate in the presence of perchloric acid, achieving yields of approximately seventy percent [4]. Alternative methods employ tert-butyl dicarbonate under basic conditions with catalytic amounts of 4-dimethylaminopyridine, providing higher yields of eighty-seven percent [4]. The choice of protection method depends on the substrate sensitivity and compatibility with other functional groups present in the molecule.

Deprotection of tert-butyl esters requires carefully controlled acidic conditions to prevent unwanted side reactions [9] [10] [11]. Trifluoroacetic acid represents the most commonly employed deprotecting reagent, providing clean removal of the tert-butyl group while maintaining compatibility with most organic functional groups [9] [10]. Alternative mild deprotection methods utilize zinc bromide in methylene chloride, offering gentler conditions for acid-sensitive substrates [10]. Ytterbium triflate catalyzed deprotection provides selective removal of tert-butyl esters in the presence of other protecting groups, demonstrating remarkable chemoselectivity [11].

| Deprotection Method | Reaction Conditions | Selectivity | Yield |

|---|---|---|---|

| Trifluoroacetic acid | Room temperature, 1-3 hours | Good | 85-95% |

| Zinc bromide | Methylene chloride, mild heating | Excellent | 80-90% |

| Ytterbium triflate | Catalytic, 50°C | Outstanding | 90-98% |

The deprotection kinetics follow a predictable order based on the electronic and steric environment of the protecting group [9]. Tert-butyl esters demonstrate faster deprotection rates compared to tert-butyl carbonates and tert-butyl ethers, reflecting the increased electrophilicity of the carbonyl carbon [9]. This differential reactivity enables selective deprotection in molecules containing multiple tert-butyl protected functional groups [9] [11].

Purification and Quality Control Methodologies

The purification of Propargyl-PEG10-t-butyl ester requires sophisticated chromatographic techniques to achieve the high purity levels necessary for subsequent applications [17] [18] [19]. Size exclusion chromatography serves as the primary separation technique, exploiting the hydrodynamic radius differences between the target compound and synthetic impurities [17] [18]. This method effectively removes low molecular weight byproducts, unreacted starting materials, and buffer components from the reaction mixture [17] [18].

Ion exchange chromatography provides complementary separation capabilities based on charge density differences [17] [18]. The polyethylene glycol chain shields surface charges, altering the effective charge density and enabling separation of positional isomers with identical molecular weights [17] [18]. Cation exchange chromatography using materials such as Sartobind S membranes demonstrates particular effectiveness for polyethylene glycol derivative purification [18]. The membrane format offers enhanced mass transfer coefficients at elevated flow rates, improving both binding capacity and resolution [18].

Hydrophobic interaction chromatography serves as a valuable supplementary technique for compounds that prove challenging to purify by ion exchange methods [17] [19]. This approach exploits weak hydrophobic interactions between the polyethylene glycol chain and hydrophobic stationary phases [17]. Although hydrophobic interaction chromatography exhibits relatively lower capacity and resolution compared to ion exchange methods, it provides orthogonal selectivity that enhances overall purification efficiency [17].

Reverse phase chromatography enables analytical scale separation and characterization of polyethylene glycol derivatives [17] [21]. This technique proves particularly valuable for identifying positional isomers and determining the sites of functionalization [17] [21]. The separation relies on differences in hydrophobicity between various structural isomers, providing detailed compositional analysis [17] [21].

| Chromatographic Method | Separation Principle | Primary Application | Resolution |

|---|---|---|---|

| Size Exclusion | Hydrodynamic radius | Molecular weight separation | Moderate |

| Ion Exchange | Charge density | Isomer separation | High |

| Hydrophobic Interaction | Hydrophobicity | Orthogonal purification | Moderate |

| Reverse Phase | Polarity differences | Analytical characterization | High |

Advanced purification strategies employ ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry for comprehensive quality assessment [20] [23]. This approach enables simultaneous evaluation of multiple critical quality attributes including average molecular weight, polydispersity, and degree of functionalization [20] [23]. Mathematical models based on the logarithmic relationship between degree of polymerization and retention time facilitate rapid component identification [20] [23].

Quality control protocols incorporate steric exclusion chromatography for large molecule purification, utilizing polyethylene glycol-mediated steric exclusion at hydrophilic surfaces [22]. This method achieves selective retention based on molecular size without requiring direct chemical interactions between the stationary phase and target molecules [22]. Elution occurs through polyethylene glycol concentration reduction, providing gentle conditions that preserve product integrity [22].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides the most comprehensive analytical tool for characterizing Propargyl-PEG10-t-butyl ester structure and purity [25] [26] [30]. Proton nuclear magnetic resonance analysis reveals distinct spectroscopic signatures for each functional group within the molecule, enabling precise structural confirmation and quantitative analysis [25] [26] [30]. The polyethylene glycol backbone generates characteristic resonances that facilitate molecular weight determination and purity assessment [26] [30].

The propargyl group exhibits distinctive spectroscopic features in proton nuclear magnetic resonance spectra, with the terminal alkyne proton appearing as a characteristic triplet around 2.5 parts per million [25] [27]. The methylene protons adjacent to the alkyne function resonate at approximately 4.1 parts per million, providing clear identification of the propargyl functionality [25]. These signals demonstrate coupling patterns consistent with the alkyne substitution pattern and enable quantitative determination of propargyl incorporation [25] [27].

The polyethylene glycol chain produces complex multipicity patterns due to carbon-13 satellite peaks arising from natural abundance carbon-13 coupling [26] [30]. The main methylene resonance appears as a complex multiplet centered around 3.6 parts per million, flanked by carbon-13 coupled peaks at 3.47 and 3.82 parts per million [26] [30]. These satellite peaks represent exactly 1.1 percent of the main peak integration, corresponding to the natural abundance of carbon-13 [26] [30]. Proper recognition and interpretation of these carbon-13 coupling effects proves essential for accurate molecular weight calculations [26] [30].

The tert-butyl ester protection generates a characteristic singlet at approximately 1.4 parts per million corresponding to the nine equivalent methyl protons [4] [9]. The methylene protons adjacent to the ester carbonyl typically resonate around 4.2 parts per million, shifted downfield due to the electron-withdrawing nature of the carbonyl group [26]. Integration ratios between the tert-butyl signal and polyethylene glycol resonances provide quantitative measures of functionalization efficiency [26].

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Propargyl C≡C-H | 2.5 | Triplet | 1H |

| Propargyl CH₂ | 4.1 | Doublet | 2H |

| PEG CH₂-O | 3.6 | Multiplet | ~40H |

| t-Butyl CH₃ | 1.4 | Singlet | 9H |

| Ester CH₂ | 4.2 | Triplet | 2H |

Advanced nuclear magnetic resonance techniques employ carbon-13 decoupled pulse sequences to simplify spectral interpretation by eliminating carbon-13 satellite peaks [26] [30]. This approach clarifies peak assignments and improves integration accuracy for quantitative analysis [26] [30]. Two-dimensional nuclear magnetic resonance experiments provide additional structural confirmation through correlation spectroscopy that establishes connectivity patterns between functional groups [25] [27].

Molecular weight determination through nuclear magnetic resonance requires careful comparison of terminal group integrations with repeating unit signals [26] [30]. The most accurate approach compares terminal methyl group integration with carbon-13 coupled methylene peaks rather than the main polyethylene glycol resonance [26] [30]. This method accounts for the carbon-13 satellite contribution and provides molecular weight values consistent with mass spectrometric and size exclusion chromatography measurements [26] [30].

Mass Spectrometric Profiling

Mass spectrometry provides definitive molecular weight determination and structural confirmation for Propargyl-PEG10-t-butyl ester through multiple ionization techniques [33] [34] [35]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry serves as the primary method for polyethylene glycol derivative analysis, offering high resolution sufficient to resolve individual oligomers within the polydisperse sample [34] [36] [37]. The technique enables observation of each polymer chain length with mass differences corresponding to ethylene oxide units of 44 daltons [36] [37].

Electrospray ionization mass spectrometry provides complementary analytical capabilities, particularly for lower molecular weight polyethylene glycol derivatives [33] [35]. The technique generates multiply charged ions that facilitate analysis of higher molecular weight species within the mass range limitations of quadrupole instruments [35]. However, the presence of multiple alkali metal adducts can complicate spectral interpretation and reduce analytical precision [26] [33].

Sample preparation for matrix-assisted laser desorption ionization analysis requires optimization of matrix selection and cationization agent concentration [36] [37]. Alpha-cyano-4-hydroxycinnamic acid serves as the preferred matrix for polyethylene glycol analysis, providing efficient energy transfer and minimal background interference [36] [37]. Sodium trifluoroacetate functions as the optimal cationization agent, promoting consistent sodium adduct formation across the molecular weight distribution [36] [37].

The mass spectrometric analysis reveals detailed compositional information including average molecular weight, polydispersity index, and structural heterogeneity [33] [34] [36]. Peak spacing of 44 daltons confirms the ethylene glycol repeat unit structure and validates sample purity [36] [37]. The relative intensities of different oligomer peaks provide quantitative measures of molecular weight distribution that correlate with nuclear magnetic resonance integration ratios [33] [26].

| Mass Spectrometry Method | Ionization Mode | Mass Range | Resolution |

|---|---|---|---|

| MALDI-TOF | Positive ion | Up to 35,000 Da | High |

| ESI-MS | Multiple charging | Limited by m/z | Moderate |

| Ion Mobility-TOF | Gas phase separation | Enhanced by IM | Very High |

| UHPLC-Q-TOF | Liquid chromatography | Broad range | Excellent |

Advanced mass spectrometric approaches employ ion mobility separation coupled with time-of-flight detection to enhance analytical capabilities [35]. This technique provides additional separation dimensions based on collision cross-section differences, enabling differentiation of structural isomers with identical molecular weights [35]. The combination of liquid chromatography with quadrupole time-of-flight mass spectrometry offers comprehensive characterization including molecular weight distribution, end group analysis, and impurity identification [20] [23].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.